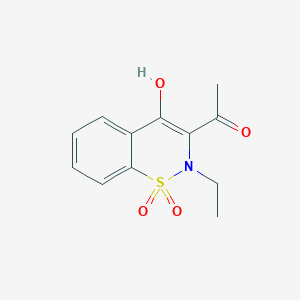

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone

Beschreibung

1-(2-Ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone (CAS: 919751-89-6) is a benzothiazine derivative with the molecular formula C₁₂H₁₃NO₄S and a molecular weight of 267.31 g/mol . Structurally, it features a benzothiazine 1,1-dioxide core substituted with a 2-ethyl group, a 4-hydroxyl group, and an ethanone moiety at position 2.

Benzothiazine derivatives are known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

Eigenschaften

IUPAC Name |

1-(2-ethyl-4-hydroxy-1,1-dioxo-1λ6,2-benzothiazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-3-13-11(8(2)14)12(15)9-6-4-5-7-10(9)18(13,16)17/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHMRKQEBZKXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589660 | |

| Record name | 3-Acetyl-2-ethyl-4-hydroxy-1lambda~6~,2-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919751-89-6 | |

| Record name | 3-Acetyl-2-ethyl-4-hydroxy-1lambda~6~,2-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and General Synthetic Strategy

The synthesis typically begins with sodium saccharin or its derivatives, which serve as the core scaffold for constructing the benzothiazine ring system. The key intermediate is often a saccharin acetic acid derivative (2-carboxymethyl saccharin), which undergoes amide formation and subsequent rearrangement to yield the benzothiazine structure with the 1,1-dioxide moiety.

Preparation of Saccharin Acetic Acid Derivatives

Two main methods are used to prepare saccharin acetic acid derivatives, which are precursors to the target compound:

Method A: Reaction of 2-carboxymethylsaccharin with dicyclohexyl carbodiimide (DCC) and an amine such as 2-aminopyridine in tetrahydrofuran (THF) at room temperature for several days, followed by filtration and recrystallization to obtain the amide-substituted saccharin derivative.

Method B: Refluxing 2-carboxymethylsaccharin with 2-aminopyridine and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in THF, followed by workup involving acid washes and solvent removal to isolate the product.

These methods yield the saccharinacetamide intermediates necessary for the rearrangement step.

Base-Catalyzed Rearrangement to 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides

The critical step in the synthesis is the base-catalyzed rearrangement of the saccharinacetamide intermediate to the benzothiazine derivative:

The saccharinacetamide is treated with sodium methoxide (or other alkali metal alkoxides) in an inert polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The reaction temperature is maintained between 35°C and 90°C, often heating quickly to 80-90°C and then allowing the mixture to stand.

After rearrangement, the reaction mixture is acidified using mineral acids like hydrochloric acid or organic acids such as acetic acid to precipitate the product.

The product is isolated by filtration and recrystallization, yielding 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives.

Functionalization to Obtain 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone

To introduce the 2-ethyl and ethanone substituents on the benzothiazine ring:

Alkylation reactions can be performed on the 2-position using alkyl halides such as ethyl iodide or ethyl bromide in the presence of a base like sodium hydride in DMF.

Methylation or ethylation of the hydroxy group or nitrogen atoms can be achieved similarly, depending on the desired substitution pattern.

The ethanone group (acetyl moiety) can be introduced via acylation reactions using acetyl chloride or acetic anhydride under controlled conditions.

These steps are typically followed by purification through recrystallization or chromatography to obtain the final compound with high purity.

Alternative Synthetic Routes Using Microwave-Assisted Techniques

Recent advances have demonstrated the use of microwave irradiation to accelerate the synthesis of related benzothiazine derivatives:

Sodium saccharin reacts with ethyl chloroacetate in dimethylformamide under heating to form ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate.

This intermediate undergoes ring expansion via Gabriel-Coleman type rearrangement under ultrasonic or microwave conditions to yield ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Subsequent reactions with hydrazides or other nucleophiles under microwave irradiation produce various substituted benzothiazine derivatives efficiently, with shorter reaction times and good yields.

These green chemistry approaches offer environmentally friendly and time-saving alternatives to classical heating methods.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Amide formation | 2-carboxymethylsaccharin + amine + DCC or EEDQ in THF | Saccharinacetamide derivative | Room temp to reflux, 1-3 days |

| 2 | Base-catalyzed rearrangement | Sodium methoxide in DMF or DMSO, 35-90°C | 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | Acidification with HCl or acetic acid |

| 3 | Alkylation/Acylation | Alkyl halides or acyl chlorides + base in DMF | This compound | Purification by recrystallization |

| 4 | Microwave-assisted synthesis | Sodium saccharin + ethyl chloroacetate in DMF, microwave or ultrasonic irradiation | Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Green chemistry approach, shorter time |

Research Findings and Considerations

The rearrangement step is sensitive to solvent choice and temperature; polar aprotic solvents like DMF and DMSO facilitate the reaction efficiently.

Acidification after rearrangement is crucial for product precipitation and purity.

Microwave-assisted methods significantly reduce reaction times and improve yields, aligning with sustainable chemistry goals.

Alkylation and acylation steps require careful control to avoid over-substitution or side reactions.

Analytical data such as melting points, IR, NMR, and elemental analysis confirm the structure and purity of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily recognized for its anti-inflammatory and analgesic properties. It is structurally related to piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). Research indicates that derivatives of benzothiazine compounds exhibit significant efficacy in treating conditions such as arthritis and other inflammatory disorders.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of benzothiazine compounds showed a reduction in inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in managing chronic inflammatory diseases .

- Analgesic Effects : Clinical trials have indicated that compounds similar to 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone can effectively reduce pain perception in patients with acute pain conditions .

Biochemical Applications

The compound's ability to modulate biochemical pathways makes it a candidate for further research in drug development.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Organic Synthesis

In synthetic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions that can yield valuable products.

Synthesis Pathways

Several synthetic routes have been explored for the production of this compound:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving substituted benzothiazines and ethyl acetone derivatives.

- Functional Group Modifications : Researchers have successfully modified functional groups on the benzothiazine core to enhance pharmacological properties .

Wirkmechanismus

The mechanism of action of 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving:

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Insights : The ethyl group in the target compound balances lipophilicity and steric effects, making it a candidate for further pharmacokinetic studies .

- Biological Potential: Based on analogs, the target compound is a promising lead for anti-inflammatory and antimicrobial drug development .

Biologische Aktivität

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone, a compound belonging to the benzothiazine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a benzothiazine core with hydroxy and dioxido substituents. The compound's structure is pivotal in determining its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazine derivatives demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL . The presence of substituents like ethyl groups on the nitrogen atom enhances antibacterial activity, suggesting a structure-activity relationship that merits further exploration.

Antiviral Properties

Compounds related to benzothiazines have been investigated for their antiviral effects. A study on similar derivatives revealed promising anti-HIV activity, with effective concentrations (EC50 values) around 20–25 µM in cell-based assays . The mechanism of action appears to involve chelation of magnesium ions within the integrase active site of the virus, which is critical for viral replication.

Anticancer Potential

Benzothiazine derivatives have also been studied for their anticancer properties. Some compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This potential makes them candidates for further development as anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazine derivatives are noteworthy. Compounds in this class have been reported to reduce inflammation markers in experimental models, indicating potential utility in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

In a study evaluating several benzothiazine derivatives, researchers synthesized a range of compounds and tested their antimicrobial efficacy against various bacterial strains. The results indicated that specific modifications in the chemical structure significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substitutions displayed improved potency .

Study 2: Antiviral Activity Assessment

Another significant study focused on the antiviral activity of benzothiazine derivatives against HIV. The research demonstrated that certain derivatives effectively inhibited viral replication in vitro. The compounds' mechanisms were linked to their ability to interact with viral integrases, highlighting their potential as therapeutic agents against HIV .

Research Findings Summary Table

| Activity | Target | Effective Concentration | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25–600 µg/mL | Cell wall synthesis inhibition |

| Antiviral | HIV | EC50: 20–25 µM | Integrase inhibition |

| Anticancer | Various cancer cell lines | Varies | Apoptosis induction |

| Anti-inflammatory | Inflammatory markers | Varies | Cytokine inhibition |

Q & A

Q. What are the key synthetic methods for preparing 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone?

The compound is synthesized via alkylation of 1-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone with dimethyl sulfate in acetone under basic conditions (aqueous NaOH). The reaction is monitored for pH control using Congo Red, and the product is purified by slow evaporation of methanol solutions to yield colorless crystals .

Q. How is the crystal structure of this compound characterized?

X-ray diffraction reveals a distorted half-chair conformation of the thiazine ring, with intramolecular hydrogen bonding between the enolic hydroxyl (O3–H) and the carbonyl oxygen (O1). The C7–C8 bond length (1.378 Å) indicates partial double-bond character, supporting the dominance of the enolic form. Intermolecular hydrogen bonds (C4–H4⋯O2) and π-π stacking interactions (C3–C3 distance: 3.316 Å) stabilize the crystal lattice .

Q. What spectroscopic and crystallographic tools are critical for structural validation?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve bond lengths, angles, and intermolecular interactions. The triclinic system (space group P1) with lattice parameters a = 6.8523 Å, b = 8.3222 Å, c = 10.4880 Å, and angles α = 72.13°, β = 77.96°, γ = 80.04° is reported .

- Hydrogen bonding analysis : ORTEP-3 visualizes hydrogen-bonded chains along the b-axis .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its biological activity?

The enolic hydroxyl and carbonyl groups form a conjugated system that may enhance interactions with biological targets. Similar benzothiazine dioxides inhibit enzymes like calpain I and HCV RNA-dependent RNA polymerase via coordination with active-site residues. Computational studies (e.g., molecular docking) can predict binding modes .

Q. What strategies optimize bioactivity through structural modifications?

- Substituent effects : Introducing electron-withdrawing groups (e.g., fluoro, nitro) on the quinolinone ring improves potency against viral polymerases, as seen in analogs like 1-(2-cyclopropylethyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone .

- Side-chain modulation : Alkyl or aryl groups at the 2-position of the thiazine ring alter steric and electronic properties, affecting target selectivity .

Q. How can computational methods guide the design of derivatives?

- Molecular docking : Tools like PyRx and Discovery Studio assess binding affinity to viral polymerases or inflammatory targets (e.g., COX-2).

- ADMET prediction : SwissADME evaluates Lipinski’s rule compliance, solubility, and metabolic stability. Zero violations in Lipinski parameters suggest favorable pharmacokinetics .

Q. What experimental approaches resolve contradictions in crystallographic data?

Discrepancies in bond lengths or angles (e.g., C1–S1 = 1.758 Å vs. typical C(sp²)–S = 1.751 Å) are addressed by:

- Multi-software validation : Cross-checking with programs like OLEX2 or PHENIX.

- High-resolution data : Using synchrotron radiation or low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. How is the compound’s stability under varying experimental conditions assessed?

- pH-dependent studies : Monitor enol-keto tautomerism via UV-Vis spectroscopy.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 (triclinic) | |

| Unit cell edges | a = 6.8523 Å, b = 8.3222 Å, c = 10.4880 Å | |

| Bond length (C7–C8) | 1.378 Å | |

| π-π interaction | C3–C3 = 3.316 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.